molecular formula C27H22N2O7S B12138122 methyl 4-{(3E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

methyl 4-{(3E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

Cat. No.: B12138122
M. Wt: 518.5 g/mol
InChI Key: ZTILVJQIJIKHJB-UHFFFAOYSA-N
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Description

Methyl 4-{(3E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a useful research compound. Its molecular formula is C27H22N2O7S and its molecular weight is 518.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-{(3E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound with potential biological activity. This article synthesizes available data on its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety, a pyrrolidine ring, and various functional groups that contribute to its biological properties. Below is a summary of its chemical characteristics:

Property Details
Molecular Formula C28H26N2O5S
Molecular Weight 502.6 g/mol
IUPAC Name This compound
InChI Key XKNIAFOCWAIRQH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions due to its structural features. The presence of the benzothiazole ring is particularly noteworthy as thiazole derivatives have been shown to possess various pharmacological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds related to the benzothiazole structure exhibit significant antimicrobial activity. For instance, thiazole derivatives have demonstrated effectiveness against various strains of bacteria and fungi. In comparative studies, derivatives with electron-withdrawing groups have shown enhanced activity against pathogens like Candida albicans and Aspergillus niger .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of thiazole derivatives against clinically relevant isolates, revealing that certain compounds exhibited MIC values significantly lower than those of standard antibiotics like ampicillin .
    • Another investigation found that specific thiazole derivatives were effective against multi-drug resistant strains of Staphylococcus aureus, highlighting their potential in treating resistant infections .
  • Cytotoxicity Studies :
    • Cytotoxic effects on cancer cell lines have been documented for similar compounds. For example, certain thiazole derivatives showed selective cytotoxicity towards breast cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the functional groups attached to the benzothiazole and pyrrolidine rings can significantly influence biological activity. Electron-withdrawing groups enhance lipophilicity and improve binding affinity to biological targets, thereby increasing efficacy against microbial strains .

Properties

Molecular Formula

C27H22N2O7S

Molecular Weight

518.5 g/mol

IUPAC Name

methyl 4-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C27H22N2O7S/c1-4-35-17-10-11-18-20(13-17)37-27(28-18)29-22(15-6-8-16(9-7-15)26(33)34-3)21(24(31)25(29)32)23(30)19-12-5-14(2)36-19/h5-13,22,31H,4H2,1-3H3

InChI Key

ZTILVJQIJIKHJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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